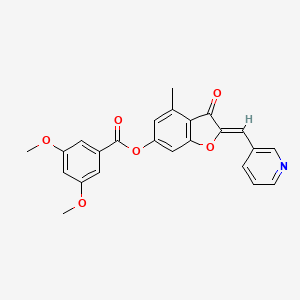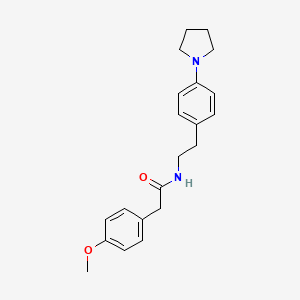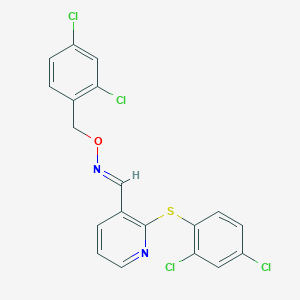![molecular formula C22H18N2O4S B2453543 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide CAS No. 941936-85-2](/img/structure/B2453543.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]oxazol-2-yl, which is a common structure in many bioactive compounds . It’s likely that this compound could have potential applications in medicinal chemistry, given the biological importance of benzoxazole derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve coupling-cyclization reactions . For instance, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed .Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Research
- N-(phenylsulfonyl)acetamide derivatives, including structures similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide, have been investigated for their antimalarial activity. These compounds were studied using theoretical calculations and molecular docking, revealing their potential as antimalarial and antiviral agents, particularly against COVID-19 (Fahim & Ismael, 2021).
Cardiac Electrophysiology
- Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has shown these compounds to be effective in cardiac electrophysiological activities. These findings suggest the potential application of similar benzamide derivatives in treating cardiac conditions (Morgan et al., 1990).
Chemical Synthesis
- The use of N-(quinolin-8-yl)benzamide derivatives, including those similar to the compound , has been reported in the field of chemical synthesis. These compounds have been used for efficient remote sulfonylation, producing environmentally friendly byproducts and offering potential in various synthetic applications (Xia et al., 2016).
Antidepressant Research
- Investigations into the metabolism of compounds similar to this compound have been conducted in the context of developing novel antidepressants. These studies provide insights into how such compounds are metabolized and their potential therapeutic effects (Hvenegaard et al., 2012).
Pharmacological Potential
- Research has also explored the synthesis of novel oxazol-5(4H)-ones with pharmacological potential, derived from benzamide compounds. These studies have evaluated their cytotoxicity and antimicrobial activity, indicating their potential use in medical and pharmaceutical applications (Rosca, 2020).
Photoinduced Chemical Reactions
- The compound has been studied in the context of photoinduced chemical reactions, particularly in the annulation reactions of N-allylbenzamides. This research opens avenues for understanding the chemical behavior of similar compounds under photoinduced conditions (Pan et al., 2023).
Mecanismo De Acción
While the exact mechanism of action for “N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide” is not available, related compounds have shown promising antimycobacterial activity. They work by altering the assembly of FtsZ, a crucial cell division protein, leading to cell division inhibition and cell death .
Direcciones Futuras
The development of novel antimycobacterial agents is an urgent challenge due to the increasing emergence and rapid spread of multidrug-resistant strains . Compounds like “N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide” could potentially contribute to this field. The experimental outcomes of related compounds provide a promising lead for the design of more selective and potent antimycobacterial drugs .
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGNNPIQUGXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methanesulfonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2453460.png)

![4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde](/img/structure/B2453463.png)
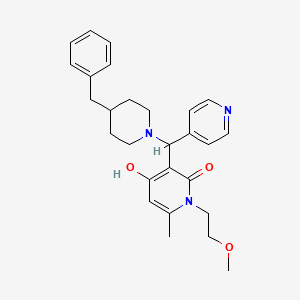
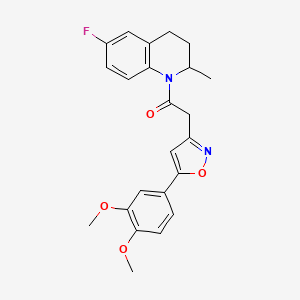

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453469.png)
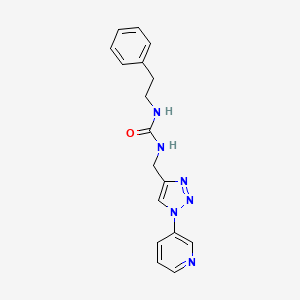
![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)


